molecular formula C10H5F3OS B15292350 3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde

3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde

Cat. No.: B15292350
M. Wt: 230.21 g/mol
InChI Key: QETTWUNPNMJZMT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a trifluoromethyl group attached to the benzothiophene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzothiophene derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of a photocatalyst and visible light to generate the trifluoromethyl radicals, which then react with the benzothiophene substrate.

Industrial Production Methods

In an industrial setting, the production of 3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly trifluoromethylating agents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. In medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-benzothiophene-4-carbaldehyde is unique due to the specific positioning of the trifluoromethyl group and the aldehyde functional group on the benzothiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-4-carbaldehyde

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)7-5-15-8-3-1-2-6(4-14)9(7)8/h1-5H

InChI Key

QETTWUNPNMJZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2C(F)(F)F)C=O

Origin of Product

United States

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